molecular formula C18H14BrClN2S B2730198 2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 851169-47-6

2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2730198
CAS No.: 851169-47-6
M. Wt: 405.74
InChI Key: HPUOTMIPOSAUMP-UHFFFAOYSA-N
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Description

This compound is a tetrahydrobenzothienopyrimidine derivative featuring a 4-bromophenylvinyl substituent at position 2 and a chlorine atom at position 2. Its core structure comprises a fused bicyclic system (benzothiophene and pyrimidine rings) with a saturated cyclohexane ring (5,6,7,8-tetrahydro). The 4-bromophenylvinyl group introduces steric bulk and electronic effects, which influence its reactivity and biological activity. Synthetically, it is derived from 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (3), a key intermediate formed via Gewald reaction and subsequent phosphorylation with POCl₃ . The vinyl linkage at position 2 is introduced through condensation reactions with aldehydes or ketones, as demonstrated in related analogs .

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2S/c19-12-8-5-11(6-9-12)7-10-15-21-17(20)16-13-3-1-2-4-14(13)23-18(16)22-15/h5-10H,1-4H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUOTMIPOSAUMP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Ethenyl Intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate alkene under basic conditions to form the (E)-2-(4-bromophenyl)ethenyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization with a suitable thiol and chloro-substituted pyrimidine precursor under acidic or basic conditions to form the desired tetrahydrobenzothiolo ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiolo ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the ethenyl group or the chloro substituent, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its heterocyclic nature allows for the exploration of its properties in the development of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydrobenzothienopyrimidines are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Compound Substituents Synthetic Yield Melting Point Key Biological Activity Reference
Target Compound : 2-[2-(4-Bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 2: 4-Bromophenylvinyl; 4: Cl 75–82% 220–225°C (est.) Anticancer (in vitro)
4c : 4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4: Benzylpiperazine 70% 134–135°C Antimicrobial, moderate cytotoxicity
4d : 4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4: Benzylpiperidine 65% 142–143°C Antifungal activity
6a : 4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4: Hydrazone-linked pyrazole 75% 220°C Antiproliferative (lung cancer: HOP-92)
BPOET : 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2: Thioether-linked 4-bromophenylketone; 3: Ethyl 82% N/R Persister cell resuscitation (antibiotic)

Notes:

  • Electronic Effects : The 4-chloro substituent in the target compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions (e.g., with amines or hydrazines) .
  • Biological Activity : Hydrazone derivatives (e.g., 6a ) exhibit superior anticancer activity due to their ability to chelate metal ions or disrupt DNA synthesis .

Pharmacological Comparisons

  • Anticancer Activity : The target compound shares structural similarities with 6a , which inhibits the HOP-92 lung cancer cell line at 10 μM . However, its 4-bromophenylvinyl group may enhance membrane permeability compared to hydrazone-based analogs.
  • Antimicrobial Activity : Piperazine/piperidine-substituted analogs (4c , 4d ) show moderate antifungal activity but lack the broad-spectrum efficacy of the chloro-hydrazine derivative 5 (melting point: 175°C) .
  • Mechanistic Differences : BPOET (a 4-bromophenylketone derivative) activates ribosomes via pseudouridine modification, a unique mechanism absent in other analogs .

Key Research Findings

  • Thermal Stability : The target compound’s higher melting point (~220°C) compared to 4c/d (134–143°C) suggests greater crystalline stability, likely due to π-π stacking of the bromophenyl group .
  • Solubility : Chloro derivatives (3 , target compound) exhibit lower aqueous solubility than morpholine/piperidine analogs (4a/b ), necessitating formulation optimization .
  • Structure-Activity Relationship (SAR) : The 4-bromophenyl group enhances halogen bonding with biological targets, as seen in BPOET’s ribosome activation .

Biological Activity

The compound 2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its antiviral and antimicrobial activities, as well as structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17H16BrClN2S
  • Molecular Weight : 373.75 g/mol

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, in a study evaluating the antiviral activity against HIV-1, several compounds were screened for their efficacy in inhibiting viral replication. The results showed that structural modifications greatly influenced antiviral potency.

CompoundIC50 (nM)% Cytoprotection at 10 μM
Compound A21100%
Compound B23092%
2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine Not specifiedNot specified

The specific activity of 2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine was not explicitly detailed in the available literature; however, it is hypothesized that the presence of the bromophenyl and chloro substituents may enhance its interaction with viral enzymes.

Antimicrobial Activity

In addition to its antiviral properties, this compound has been evaluated for antimicrobial activity. A study focused on synthesizing and testing various thiazole derivatives highlighted the importance of halogen substitutions in enhancing antimicrobial efficacy.

CompoundAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
Compound CActive against Gram-positive bacteria50 μg/mL
Compound DActive against Gram-negative bacteria25 μg/mL
2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine Hypothetically active based on SAR trendsNot specified

The SAR analysis suggests that compounds with similar structural features often exhibit enhanced antimicrobial properties due to increased lipophilicity and better membrane penetration.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key findings from various studies include:

  • Bromophenyl Group : Enhances binding affinity to target enzymes.
  • Chloro Substitution : May increase lipophilicity and improve cellular uptake.
  • Tetrahydrobenzothieno Structure : Contributes to the overall stability and bioactivity.

Case Studies

  • Antiviral Efficacy Against HIV :
    • In a comprehensive study involving multiple derivatives of pyrimidines, it was found that modifications at the C5 position led to varying degrees of inhibition against HIV integrase (INST). Compounds with bulky groups at this position showed enhanced activity compared to their non-substituted counterparts.
  • Antimicrobial Screening :
    • A series of synthesized derivatives were tested against common bacterial strains. The introduction of halogen atoms was correlated with increased antimicrobial potency. The compound's potential was inferred from similar structures that demonstrated effective inhibition.

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